4'-Ethoxy-2'-methylacetophenone

Description

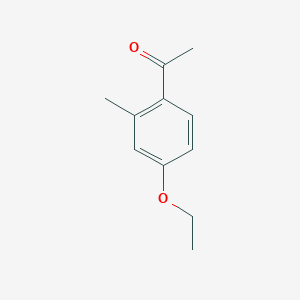

4'-Ethoxy-2'-methylacetophenone is a substituted acetophenone derivative with an ethoxy group (-OCH₂CH₃) at the 4' position and a methyl group (-CH₃) at the 2' position of the aromatic ring. This compound likely serves as a key intermediate in organic synthesis, particularly in nucleophilic aromatic substitution or as a precursor for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-(4-ethoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-10-5-6-11(9(3)12)8(2)7-10/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZOHXOACOCOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethoxy-2’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This method uses ethoxybenzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of 4’-Ethoxy-2’-methylacetophenone can be achieved through a similar Friedel-Crafts acylation process. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound's ethoxy and acetyl groups participate in redox reactions under controlled conditions:

Oxidation of the Ethoxy Group

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Mechanism : The ethoxy group (–OCH₂CH₃) undergoes oxidation to yield a carbonyl group. For example, oxidation produces 4'-carboxy-2'-methylacetophenone derivatives.

-

Conditions : Acidic or neutral aqueous media, temperatures between 50–80°C.

Reduction of the Acetyl Group

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Mechanism : The ketone group (C=O) is reduced to a secondary alcohol (–CH(OH)–).

-

Product : 1-(4-Ethoxy-2-methylphenyl)ethanol.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 50–80°C, acidic/neutral | 4'-Carboxy-2'-methylacetophenone |

| Reduction | NaBH₄, LiAlH₄ | Room temperature, ether | 1-(4-Ethoxy-2-methylphenyl)ethanol |

Photochemical Reactions

The compound exhibits unique photochemical behavior due to its ortho-methyl and para-ethoxy substituents:

Photoenolization

-

Mechanism : Upon UV irradiation, the acetyl group undergoes intramolecular hydrogen abstraction, forming a triplet 1,4-biradical intermediate. This generates (E)- and (Z)-photoenols (dienols) .

-

Solvent Effects :

Follow-Up Reactions of Photoenols

-

Nucleophilic Addition : Photoenols react with water or alcohols to form substituted benzaldehyde derivatives (e.g., 2-acetyl-4-methylbenzaldehyde) .

-

Cyclization : In the presence of epoxides, photoenols participate in ring-opening reactions to yield indanones or fused bicyclic structures .

| Photoproduct | Reagent | Outcome | Reference |

|---|---|---|---|

| (Z)-Dienol | H₂O | 2-Acetyl-4-methylbenzaldehyde | |

| Triplet biradical | Epoxides | β-Hydroxy-functionalized indanones |

Substitution Reactions

The methyl and ethoxy groups facilitate electrophilic and nucleophilic substitutions:

Alkylation and Dealkylation

-

Ethoxy Group : Reacts with strong acids (e.g., HBr) to undergo deethylation, yielding 4-hydroxy-2-methylacetophenone .

-

Methyl Group : Participates in Friedel-Crafts alkylation when activated by the acetyl group.

Nucleophilic Aromatic Substitution

-

Conditions : Requires electron-withdrawing groups (e.g., acetyl) to activate the ring.

-

Reagents : Sodium ethoxide (NaOEt), alkoxides.

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| 4'-Ethoxy-2'-methylacetophenone | NaOEt | 4-Ethoxy-2-methylphenol derivatives | Reflux, ethanol |

Mechanistic Insights

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

4'-Ethoxy-2'-methylacetophenone serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound's ethoxy group enhances its reactivity, allowing for the introduction of other functional groups, making it versatile for synthesizing more complex molecules.

Reagent in Chemical Reactions

The compound is also used as a reagent in several chemical reactions. For example, it can undergo oxidation to yield ketones or aldehydes, and reduction can convert its carbonyl group into alcohols. Its ability to participate in nucleophilic substitution reactions further broadens its applicability in synthetic organic chemistry.

Biological Applications

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Bactericidal |

| Escherichia coli | 75 µg/mL | Bacteriostatic |

| Listeria monocytogenes | 30 µg/mL | Bactericidal |

These results indicate that the compound not only inhibits bacterial growth but may also exhibit bactericidal properties against certain strains, making it a candidate for further development as an antimicrobial agent.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has demonstrated significant antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with diseases like cancer and inflammatory disorders. The antioxidant capacity can be quantified using assays such as DPPH radical scavenging activity.

Medicinal Applications

Therapeutic Potential

The compound's potential therapeutic applications have been explored in the context of inflammatory diseases. Preliminary studies suggest that it may modulate inflammatory pathways, positioning it as a candidate for pharmacotherapy. Its ability to inhibit specific enzymes involved in inflammation could lead to the development of new anti-inflammatory drugs.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Pharmacological Research evaluated the antimicrobial efficacy of various bioactive compounds, including this compound. The findings indicated that this compound had a synergistic effect when combined with other antimicrobial agents, enhancing its overall efficacy against resistant strains .

- Antioxidant Mechanisms : Another investigation revealed that this compound effectively inhibited lipid peroxidation in cellular models, suggesting its role in protecting against oxidative damage .

Industrial Applications

Use in Pharmaceuticals and Agrochemicals

this compound is utilized in the production of pharmaceuticals and agrochemicals due to its favorable chemical properties. Its derivatives can serve as intermediates in the synthesis of various drugs and agricultural products.

Mechanism of Action

The mechanism of action of 4’-Ethoxy-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme kinetics and mechanisms. The ethoxy and methyl groups influence the compound’s reactivity and interaction with biological molecules, making it a valuable tool in research.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The table below compares 4'-Ethoxy-2'-methylacetophenone with structurally related acetophenones, emphasizing substituent positions and functional groups:

*Molecular weight calculated based on C₁₁H₁₄O₂.

Physicochemical Properties

- Melting Points: 4'-Hydroxy-2'-methylacetophenone (CAS 875-59-2) has a high melting point (129–131°C) due to hydrogen bonding from the hydroxyl group . 4'-Methoxyacetophenone (CAS 100-06-1) has a lower melting point (36–38°C), reflecting reduced intermolecular forces compared to hydroxylated analogues .

- Solubility: Hydroxy-substituted derivatives (e.g., 2'-Hydroxy-4'-methoxyacetophenone) are soluble in polar solvents like methanol , whereas ethoxy/methyl derivatives may favor organic solvents like chloroform or acetone.

Biological Activity

4'-Ethoxy-2'-methylacetophenone, a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethoxy group and a methyl substituent on the acetophenone structure, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. In various studies, it has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Salmonella typhi | 32 µg/mL |

These results suggest that the compound possesses moderate to strong antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

The compound showed promising antifungal activity, indicating its potential as a therapeutic agent in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. Studies utilizing animal models have shown that this compound can significantly reduce inflammation markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).

Experimental Design:

- Model: Carrageenan-induced paw edema in rats.

- Dosage: Administered at doses of 50 mg/kg and 100 mg/kg.

- Results: The higher dose resulted in a reduction of edema by approximately 50% compared to control groups.

These findings suggest that the compound may be effective in managing inflammatory conditions .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 µM |

| HT-29 | 20 µM |

The compound induces apoptosis in cancer cells through mechanisms involving the activation of caspases and the modulation of apoptotic pathways .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in inflammation and cell proliferation. Molecular docking studies indicate potential binding interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.